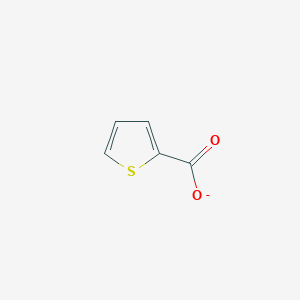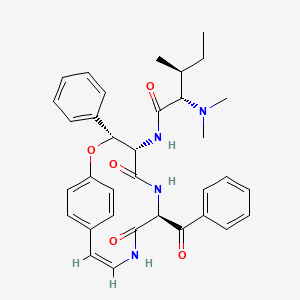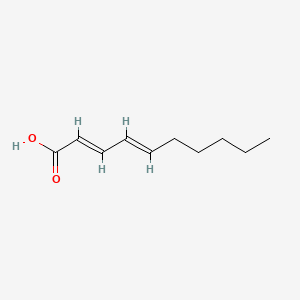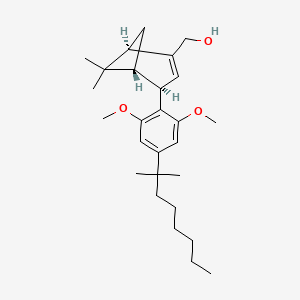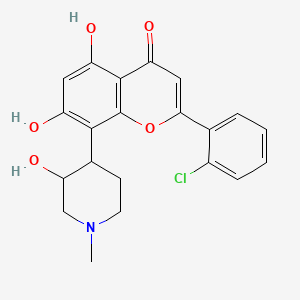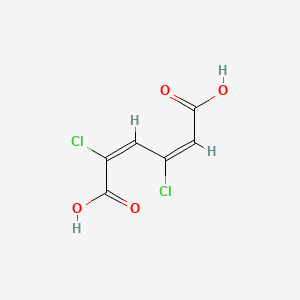
2,4-Dichloro-cis,cis-muconic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-cis,cis-muconic acid is a 2,4-dichloromuconic acid. It derives from a cis,cis-muconic acid. It is a conjugate acid of a 2,4-dichloro-cis,cis-muconate(2-).
Scientific Research Applications
Renewable Unsaturated Polyesters
2,4-Dichloro-cis,cis-muconic acid, a derivative of muconic acid, is significant in synthesizing renewable unsaturated polyester resins. Muconic acid, an unsaturated dicarboxylic acid, can be produced biologically from sugars and lignin-derived aromatic compounds. Its incorporation into polyesters like poly(ethylene succinate) and poly(butylene succinate) has been explored, highlighting its potential in sustainable material production (Rorrer et al., 2016).
Biodegradability of Halogenated Compounds
Studies on substituted muconic acids, including 2,4-dichloro-cis,cis-muconic acid, have contributed to understanding the biodegradability of halogenated aromatic compounds. Research on their stability and cycloisomerization under various pH conditions provides insights into environmental bioremediation processes (Schmidt, Remberg, & Knackmuss, 1980).
Bio-based Nylon Production
The potential of 2,4-Dichloro-cis,cis-muconic acid in bio-based nylon production is significant. Muconic acid can be converted to adipic acid, a primary component of nylon-6,6. This process involves bioreactor production, separation from culture media, and catalytic transformation, offering a renewable pathway for nylon production (Vardon et al., 2016).
Biochemical Production Enhancement
Research on E. coli–E. coli cocultures for muconic acid production from glycerol demonstrates the possibility of enhancing biochemical production efficiency. Such coculture systems can convert single carbon sources into valuable products like muconic acid, thereby optimizing production processes (Zhang, Li, Pereira, & Stephanopoulos, 2015).
Catalytic and Photocatalytic Transformations
2,4-Dichloro-cis,cis-muconic acid undergoes various transformations in the presence of specific catalysts. Research into the enzyme-mediated conversion of catechols to muconic acids, and their further catalytic and photocatalytic transformations, contributes to our understanding of chemical reactions in environmental and industrial contexts (Tiedje, Duxbury, Alexander, & Dawson, 1969).
Platform Chemicals and Polymers
Muconic acid, including its 2,4-dichloro derivative, serves as a platform chemical for synthesizing value-added products and specialty polymers. The production, synthesis routes, and valorization of muconic acid are critical for developing sustainable industrial processes (Khalil, Quintens, Junkers, & Dusselier, 2020).
properties
CAS RN |
22752-97-2 |
|---|---|
Product Name |
2,4-Dichloro-cis,cis-muconic acid |
Molecular Formula |
C6H4Cl2O4 |
Molecular Weight |
211 g/mol |
IUPAC Name |
(2E,4E)-2,4-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(2-5(9)10)1-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b3-2+,4-1+ |
InChI Key |
FHXOPKKNGKBBKG-DXLKSGPOSA-N |
Isomeric SMILES |
C(=C(\C=C(/C(=O)O)\Cl)/Cl)\C(=O)O |
SMILES |
C(=C(C=C(C(=O)O)Cl)Cl)C(=O)O |
Canonical SMILES |
C(=C(C=C(C(=O)O)Cl)Cl)C(=O)O |
synonyms |
2,4-dichloro-cis,cis-muconate 2,4-dichloro-muconate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-fluorobenzyl)oxy]phenyl}methylidene]-5-propyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1233275.png)
![2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid](/img/structure/B1233276.png)

![(1S,9R)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol;hydrobromide](/img/structure/B1233278.png)

![(15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one](/img/structure/B1233280.png)
